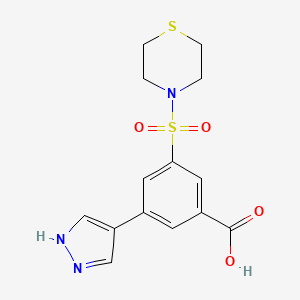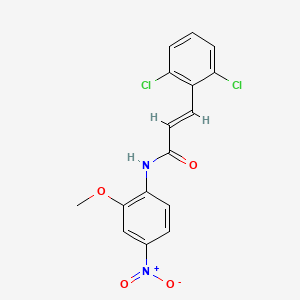
3-(1H-pyrazol-4-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-pyrazol-4-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid, also known as PTMB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(1H-pyrazol-4-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory cytokines, and enhance the activity of antioxidant enzymes. In vivo studies have shown that this compound can reduce inflammation, improve glucose tolerance, and protect against neurotoxicity.
実験室実験の利点と制限
One advantage of using 3-(1H-pyrazol-4-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid in lab experiments is its versatility. It can be easily synthesized and modified to create new derivatives with different properties. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3-(1H-pyrazol-4-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the synthesis of new this compound derivatives with enhanced properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully realize its potential as a therapeutic agent and building block for new materials.
合成法
3-(1H-pyrazol-4-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid can be synthesized through a multi-step process involving the reaction of 4-bromobenzoic acid with hydrazine hydrate, followed by the reaction of the resulting product with thiomorpholine and sulfonyl chloride. The final product is obtained after purification through recrystallization.
科学的研究の応用
3-(1H-pyrazol-4-yl)-5-(thiomorpholin-4-ylsulfonyl)benzoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its ability to enhance plant growth and protect against fungal infections. In material science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.
特性
IUPAC Name |
3-(1H-pyrazol-4-yl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c18-14(19)11-5-10(12-8-15-16-9-12)6-13(7-11)23(20,21)17-1-3-22-4-2-17/h5-9H,1-4H2,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEVYIYCHYJGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5487745.png)
![N-{2-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5487757.png)

![N-{2-[3-(aminomethyl)-1-pyrrolidinyl]-1,1-dimethyl-2-oxoethyl}-4-methylaniline dihydrochloride](/img/structure/B5487778.png)
![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N~2~,N~2~-diethylpyrimidine-2,4-diamine](/img/structure/B5487782.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5487788.png)
![1-{[(4,6-dimethylquinazolin-2-yl)thio]acetyl}piperidine-4-carboxamide](/img/structure/B5487795.png)
![3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5487796.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B5487803.png)
![N,N-dimethyl-3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5487811.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5487820.png)
![2-(4-chloro-3-nitrobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5487836.png)
![1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5487839.png)
